HMB-Val-Ser-Leu-VE

Descripción general

Descripción

HMB-Val-Ser-Leu-VE es un compuesto basado en tripéptidos que lleva un éster vinílico C-terminal. Es conocido por su potente e inhibición selectiva de la actividad de tipo tripsina del proteasoma 20S. El compuesto ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la bioquímica y la biología molecular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de HMB-Val-Ser-Leu-VE implica el acoplamiento de N-(3-hidroxi-2-metilbenzoil)-L-valina con N-[(1S,2E)-4-etoxi-1-(2-metilpropil)-4-oxo-2-butenil]-L-serinamida. La reacción se lleva a cabo típicamente en condiciones suaves para preservar la integridad del grupo éster vinílico .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y cromatografía líquida de alto rendimiento (HPLC) para la purificación. El compuesto se liofiliza entonces para obtener un sólido cristalino .

Análisis De Reacciones Químicas

Tipos de reacciones

HMB-Val-Ser-Leu-VE principalmente se somete a reacciones de hidrólisis y oxidación. El grupo éster vinílico es susceptible a la hidrólisis en condiciones ácidas o básicas, lo que lleva a la formación del ácido carboxílico correspondiente .

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas, agua.

Oxidación: Agentes oxidantes suaves como el peróxido de hidrógeno o el permanganato de potasio

Productos principales

Hidrólisis: Formación del ácido carboxílico correspondiente.

Oxidación: Formación de derivados oxidados del péptido

Aplicaciones Científicas De Investigación

Muscle Health and Performance Enhancement

HMB is widely recognized for its role in enhancing muscle protein synthesis (MPS) and reducing muscle breakdown. The specific application of HMB-VSL-VE in this context includes:

- Muscle Mass and Strength Gains : Research indicates that HMB supplementation can lead to significant increases in muscle mass and strength, particularly in populations undergoing resistance training or recovery from injury. A meta-analysis revealed that HMB supplementation significantly increased fat-free mass (FFM) and muscle strength index (ES: 0.27; 95% CI: 0.19–0.35; ) among adults .

- Recovery from Exercise : HMB-VSL-VE has been shown to mitigate exercise-induced muscle damage, thereby facilitating quicker recovery. This effect is attributed to its anti-inflammatory properties, which help reduce the synthesis of pro-inflammatory cytokines .

Table 1: Effects of HMB on Muscle Parameters

| Parameter | Effect Size (ES) | Confidence Interval (CI) | Significance Level (p) |

|---|---|---|---|

| Muscle Mass | 0.21 | 0.06 – 0.35 | 0.004 |

| Muscle Strength Index | 0.27 | 0.19 – 0.35 | < 0.001 |

| Fat-Free Mass | 0.22 | 0.11 – 0.34 | < 0.001 |

| Fat Mass | 0.03 | -0.04 – 0.35 | 0.09 |

Proteasome Inhibition

HMB-Val-Ser-Leu-VE has been investigated for its potential as a proteasome inhibitor, which could have implications for treating various diseases characterized by protein degradation dysregulation.

- Mechanism of Action : Studies have demonstrated that HMB-VSL-VE can inhibit specific proteasome activities, particularly in the context of cancer therapy where proteasome inhibitors are used to induce apoptosis in cancer cells . However, it was noted that while some proteasome inhibitors showed efficacy, HMB-VSL-VE did not demonstrate significant inhibition across all tested proteasome sites .

Table 2: Proteasome Inhibition Studies with HMB-VSL-VE

| Study Reference | Inhibitory Effect Observed | Specificity |

|---|---|---|

| Marastoni et al., 2010 | Weak inhibition at β5 site | Not effective at β1 and β2 |

| PMC8615682 | No significant inhibition | Broadly ineffective |

Clinical Applications and Therapeutic Potential

This compound is being explored for its clinical applications in populations suffering from conditions such as sarcopenia and cachexia.

- Sarcopenia : In elderly populations, HMB supplementation has been associated with improved muscle mass and function, potentially counteracting age-related muscle loss .

- Cachexia : The anti-catabolic effects of HMB make it a candidate for managing cachexia in chronic diseases like cancer and AIDS, where muscle wasting is prevalent .

Case Studies

- Elderly Population Study :

- A randomized controlled trial involving elderly participants showed that those supplemented with HMB experienced a significant increase in muscle strength compared to the placebo group over an eight-week period.

- Cancer Patients :

- A study on cancer patients undergoing chemotherapy found that those receiving HMB supplementation had reduced muscle loss and improved quality of life metrics compared to controls.

Mecanismo De Acción

HMB-Val-Ser-Leu-VE ejerce sus efectos inhibiendo irreversiblemente la actividad de tipo tripsina del proteasoma 20S. El compuesto se une al sitio activo del proteasoma, evitando la degradación de proteínas intracelulares. Esta inhibición lleva a la acumulación de proteínas anormales, lo que puede inducir la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

- HMB-Leu-Leu-Leu-VE

- Z-Val-Ser-Leu-VE

Singularidad

HMB-Val-Ser-Leu-VE es único debido a su alta selectividad y potencia en la inhibición de la actividad de tipo tripsina del proteasoma 20S. Comparado con compuestos similares, tiene un valor de IC50 más bajo, lo que indica una mayor eficacia a concentraciones más bajas .

Actividad Biológica

HMB-Val-Ser-Leu-VE (HMB-VSL-VE) is a synthetic tripeptide compound that has garnered attention for its biological activity, particularly as an inhibitor of the proteasome. The proteasome plays a crucial role in protein degradation and regulation within the cell, and its inhibition can have significant implications for various biological processes, including cancer treatment and immune response modulation. This article explores the biological activity of HMB-VSL-VE, detailing its mechanism of action, effects on cell lines, and potential therapeutic applications.

HMB-VSL-VE functions primarily as a selective inhibitor of the trypsin-like activity of the 20S proteasome. Its potency is characterized by an IC50 value of approximately 33 nM, indicating its effectiveness at low concentrations . The compound's structure includes a vinyl ester moiety, which is believed to contribute to its specificity for the β2 site of the proteasome .

Structure-Activity Relationship

The specific interaction between HMB-VSL-VE and the proteasome is influenced by its peptide sequence and the vinyl ester pharmacophore. Research indicates that modifications to either component can alter the compound's inhibitory efficacy and specificity .

In Vitro Studies

In studies involving colon carcinoma cell lines COO115 and HCT116, HMB-VSL-VE demonstrated a lack of cytotoxicity while not adversely affecting cell proliferation . This suggests that HMB-VSL-VE may selectively target malignant cells without harming normal cellular functions.

Immune Modulation

In experiments with HLA-A2 positive lymphoblastoid cells, HMB-VSL-VE induced a dose-dependent increase in cytotoxic T lymphocyte (CTL) activity against specific antigens. This effect indicates that the compound may enhance the presentation of immunogenic peptides by MHC class I molecules, potentially improving immune responses against tumors .

Skeletal Muscle Health

Research has also explored the effects of β-Hydroxy-β-methylbutyrate (HMB), a metabolite related to HMB-VSL-VE, on skeletal muscle health. A study involving middle-aged women showed that supplementation with HMB led to increased muscle volume and decreased intermuscular adipose tissue (IMAT), although it did not significantly enhance muscle function . While this study does not directly involve HMB-VSL-VE, it highlights the broader relevance of HMB-related compounds in health and disease contexts.

Nutritional Supplementation

Another study investigated the effects of oral nutritional supplements containing β-Hydroxy-β-methylbutyrate on biochemical indices in older adults. Results indicated significant improvements in various hematological parameters, suggesting that compounds like HMB could play a role in enhancing nutritional status and overall health in aging populations .

Comparative Analysis of Related Compounds

| Compound | IC50 (nM) | Target Activity | Notes |

|---|---|---|---|

| This compound | 33 | Trypsin-like activity of 20S proteasome | Selective inhibitor |

| Epoxyketone | Varies | Multiple proteasome sites | More potent but less selective |

| Vinyl Sulfone | Varies | β5-specific proteasome activity | Less potent than epoxyketones |

Propiedades

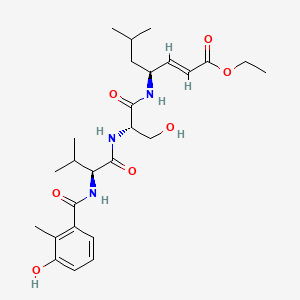

IUPAC Name |

ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKMRGLFGXKLJC-VOSPOJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.